N-(3-methylphenyl)-4-phenyloxane-4-carboxamide

Description

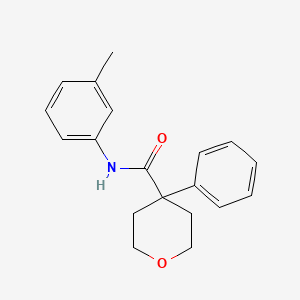

N-(3-methylphenyl)-4-phenyloxane-4-carboxamide is a synthetic organic compound characterized by a central oxane (tetrahydropyran) ring substituted at the 4-position with a phenyl group and a carboxamide functional group. The carboxamide nitrogen is further attached to a 3-methylphenyl substituent.

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)-4-phenyloxane-4-carboxamide |

InChI |

InChI=1S/C19H21NO2/c1-15-6-5-9-17(14-15)20-18(21)19(10-12-22-13-11-19)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,20,21) |

InChI Key |

WFYYMULUSNOLPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-phenyloxane-4-carboxamide typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.

Introduction of the 3-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the oxane ring with a 3-methylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction using 3-methylbenzene and a suitable catalyst.

Attachment of the Phenyl Group: The phenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using benzene.

Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative on the oxane ring to a carboxamide group through an amidation reaction using ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(3-methylphenyl)-4-phenyloxane-4-carboxamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-methylphenyl)-4-phenyloxane-4-carboxamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cells, indicating their potential as anticancer agents .

- Antimicrobial Properties : Research highlights the compound's potential biological activities, including antimicrobial effects. Its unique structure allows for interactions with bacterial enzymes, which could lead to the development of new antibiotics.

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Anticancer | 1.9 - 7.52 | |

| Similar derivatives | Antimicrobial | Varies |

Case Study 1: Anticancer Activity

A series of compounds derived from this compound were tested against several cancer cell lines, including HCT-116 and MCF-7. The results indicated that modifications to the oxane ring significantly influenced the compounds' biological activity, underscoring the importance of structural optimization in drug design .

Case Study 2: Synthesis Optimization

In an industrial context, optimizing the synthesis conditions for this compound has led to improved yields and purity using continuous flow reactors. This approach allows for better control over reaction parameters, demonstrating the compound's relevance in large-scale chemical production.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Core Ring Systems

- N-(3-methylphenyl)-4-phenyloxane-4-carboxamide : Features an oxane ring, a six-membered ether ring, which provides conformational rigidity and moderate polarity.

- 3-Chloro-N-phenyl-phthalimide () : Contains a phthalimide ring (aromatic dicarboximide), introducing electron-withdrawing effects from the imide and chloro groups. This enhances reactivity in polymerization reactions .

- The carboxamide group is similar but attached to a smaller, non-ether ring .

Substituent Effects

- 3-Methylphenyl vs.

- 4-Phenyl vs. 1-Phenyl : The position of the phenyl group on the oxane (4-position) versus cyclopentane (1-position) may influence molecular packing and crystallinity.

Physicochemical Properties

Reactivity and Functional Group Interactions

- Carboxamide vs. Imide : The carboxamide group in the target compound and ’s derivative is less reactive than the imide in , which participates in polycondensation reactions.

- Ether vs. Cycloalkane : The oxane ring’s ether linkage offers hydrolytic stability compared to the strained cyclopentane in ’s compound, which may be prone to ring-opening under acidic conditions.

Biological Activity

N-(3-methylphenyl)-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxane ring and subsequent functionalization. The synthetic routes often utilize various reagents and catalysts, leading to compounds with varying biological activities.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Table 1 summarizes the IC50 values for this compound against different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 12.5 | PI3K/AKT pathway inhibition |

| HCT-116 | 8.0 | Induction of apoptosis via BAD gene |

| HeLa | 15.0 | Cell cycle arrest |

The compound showed a distinct inhibitory effect on the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. In particular, treatment with this compound resulted in a significant decrease in the expression levels of PI3K and AKT, while increasing the expression of the pro-apoptotic gene BAD in treated cells .

Enzyme Inhibition

In addition to its antiproliferative effects, this compound has been evaluated for its inhibitory activity against various enzymes relevant to neurodegenerative diseases:

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| Monoamine oxidase A (MAO-A) | 1.38 | Selective inhibitor |

| Monoamine oxidase B (MAO-B) | 2.48 | Selective inhibitor |

| Acetylcholinesterase (AChE) | >100 | No significant inhibition |

The compound exhibited selective inhibition against MAO-A and MAO-B but did not show activity against AChE, indicating its potential for treating conditions like depression without affecting cholinergic signaling .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- PI3K/AKT Pathway Inhibition : The compound's interaction with PI3Kα suggests a competitive binding mechanism that inhibits downstream signaling crucial for cancer cell survival.

- Apoptosis Induction : By upregulating BAD expression, this compound promotes apoptosis in cancer cells, which is vital for its anticancer effects.

- Enzyme Interaction : Molecular docking studies have shown that the compound forms significant interactions with active sites of MAO enzymes, providing insights into its selectivity and potency .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study 1 : In a study involving Caco-2 and HCT-116 cell lines, treatment with varying concentrations of the compound demonstrated dose-dependent antiproliferative effects, with significant reductions in cell viability observed at concentrations above 10 µM.

- Study 2 : Another investigation focused on its neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a dual role in cancer therapy and neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.